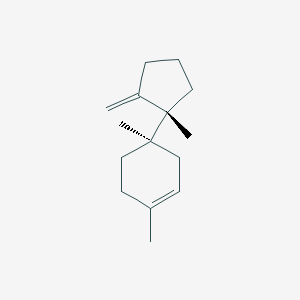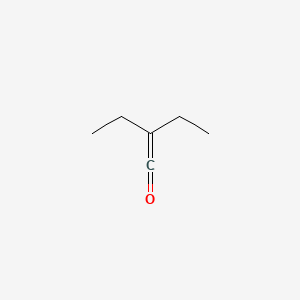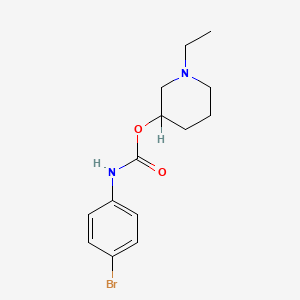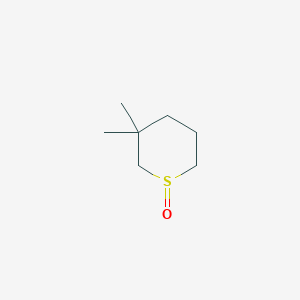![molecular formula C9H10N2O B14694087 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide CAS No. 35105-36-3](/img/structure/B14694087.png)
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide is a compound that belongs to the class of azabicyclic compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The 9-azabicyclo[4.2.1]nonane framework is a key structural component in several natural and synthetic alkaloids, which are known for their significant biological activities and pharmacological potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide can be achieved through various synthetic routes. One common method involves the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol. This reaction is typically carried out under the action of a three-component catalytic system consisting of cobalt (II) acetylacetonate, diphosphine, and zinc iodide . The reaction yields the desired azabicyclic compounds in high yields (79-95%) and involves mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic systems and reaction conditions could be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [6π + 2π]-cycloaddition reactions with alkynes and dienes.
Substitution Reactions: The nitrogen atom in the azabicyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Catalytic systems involving cobalt (II) acetylacetonate, diphosphine, and zinc iodide are commonly used.
Substitution Reactions: Nucleophiles such as amines and halides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various functionally substituted azabicyclic compounds, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the biological activity of azabicyclic structures.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide involves its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound acts as an agonist, binding to these receptors and modulating their activity . This interaction can influence neurotransmitter release and neuronal signaling pathways, which are crucial for various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar azabicyclic structure.
Pinnamine: Another natural alkaloid with a 9-azabicyclo[4.2.1]nonane framework.
Bis-homoepibatidine: A synthetic compound with high affinity for nicotinic acetylcholine receptors.
Uniqueness
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature enhances its binding affinity and selectivity for nicotinic acetylcholine receptors, making it a valuable compound for pharmacological research .
Eigenschaften
CAS-Nummer |
35105-36-3 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)11-7-3-1-2-4-8(11)6-5-7/h1-8H,(H2,10,12) |
InChI-Schlüssel |
FJDXOLDAFYRNBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC(N2C(=O)N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


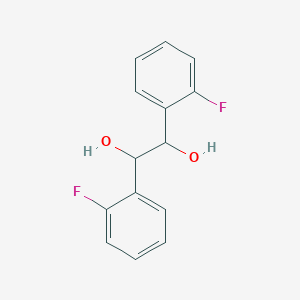

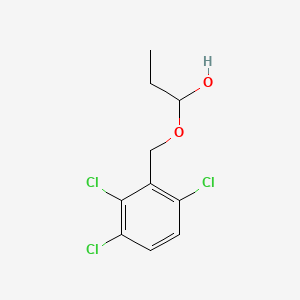

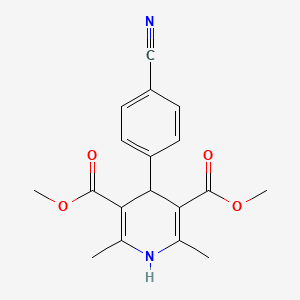

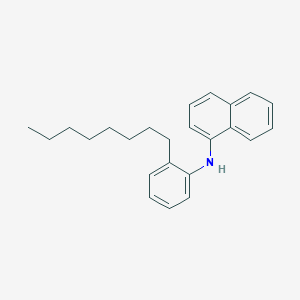
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
